Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane
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Overview
Description
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a sulfanylidene group attached to a 4-fluorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of diethylarsine with 4-fluorophenylthiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl(4-chlorophenyl)sulfanylidene-lambda~5~-arsane
- Diethyl(4-bromophenyl)sulfanylidene-lambda~5~-arsane
- Diethyl(4-methylphenyl)sulfanylidene-lambda~5~-arsane
Uniqueness
Diethyl(4-fluorophenyl)sulfanylidene-lambda~5~-arsane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs .
Properties
CAS No. |
54926-20-4 |
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Molecular Formula |
C10H14AsFS |
Molecular Weight |
260.21 g/mol |
IUPAC Name |
diethyl-(4-fluorophenyl)-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C10H14AsFS/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
ATZABARZPQQPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=S)(CC)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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